molecular formula C8H9NO2S B3081921 (E)-Ethyl 3-(thiazol-4-yl)acrylate CAS No. 111601-00-4

(E)-Ethyl 3-(thiazol-4-yl)acrylate

Cat. No. B3081921
CAS RN: 111601-00-4
M. Wt: 183.23 g/mol
InChI Key: IKQZBGNZLXTBGQ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-Ethyl 3-(thiazol-4-yl)acrylate” is a chemical compound with the CAS Number 111601-00-4 . It has a molecular formula of C8H9NO2S and a molecular weight of 183.22800 .


Molecular Structure Analysis

The molecular structure of “(E)-Ethyl 3-(thiazol-4-yl)acrylate” consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The exact mass of the molecule is 183.03500 .

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives have shown promising antimicrobial activity. They are known to block the biosynthesis of certain bacterial lipids and have shown effectiveness against various bacterial species . Some specific derivatives have shown promising results in combating antimicrobial resistance .

Anticancer Applications

Thiazole derivatives have been used in the development of anticancer drugs. They have been tested for anticancer activity against human cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer) . Some newly synthesized thiazole derivatives have shown promising results in combating drug resistance in cancerous cells .

Anti-Inflammatory Applications

Thiazole derivatives have been used in the development of anti-inflammatory drugs . They have shown potential in treating conditions characterized by inflammation.

Antidiabetic Applications

Thiazole derivatives have shown potential in the treatment of diabetes . They have been studied for their antidiabetic properties.

Industrial Applications

Thiazole derivatives have been used in various industrial applications such as photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Pharmaceutical Applications

Thiazole derivatives have been used in the development of various pharmaceutical drugs. They appear in antibiotics like bacitracin and penicillin . They are also used in the development of drugs for treating HIV/AIDS (ritonavir) and ulcers (nizatidine) .

Antioxidant Applications

Thiazole derivatives have shown antioxidant properties . They have been studied for their potential in combating oxidative stress in the body.

Neurological Applications

Thiazole derivatives have been used in the development of drugs for treating neurological conditions. They have shown potential in the treatment of Alzheimer’s disease .

Safety and Hazards

“(E)-Ethyl 3-(thiazol-4-yl)acrylate” is intended for research and development use only. It is not recommended for medicinal, household, or other uses . For more detailed safety and hazard information, please refer to its Safety Data Sheet .

Mechanism of Action

properties

IUPAC Name

ethyl (E)-3-(1,3-thiazol-4-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-11-8(10)4-3-7-5-12-6-9-7/h3-6H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQZBGNZLXTBGQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CSC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CSC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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